2-(2,4-Dichlorophenoxy)propanoic acid mixt. with (2,4-dichlorophenoxy)acetic acid
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Overview
Description
2-(2,4-Dichlorophenoxy)propanoic acid mixed with 2,4-dichlorophenoxyacetic acid is a combination of two chlorophenoxy herbicides. These compounds are primarily used in agriculture to control broadleaf weeds. They function by mimicking natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dichlorophenoxy)propanoic acid is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the ether linkage .
2,4-Dichlorophenoxyacetic acid is prepared by the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid in the presence of a base .
Industrial Production Methods
Industrial production of these compounds involves large-scale chlorination and etherification processes. The reactions are carried out in reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)propanoic acid and 2,4-dichlorophenoxyacetic acid undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia
Major Products
Oxidation: Chlorinated quinones.
Reduction: Chlorinated phenols.
Substitution: Various substituted phenoxy acids
Scientific Research Applications
2-(2,4-Dichlorophenoxy)propanoic acid and 2,4-dichlorophenoxyacetic acid have several scientific research applications:
Chemistry: Used as model compounds to study the behavior of chlorophenoxy herbicides.
Biology: Employed in studies on plant hormone action and herbicide resistance.
Medicine: Investigated for their potential effects on human health and their role as endocrine disruptors.
Industry: Utilized in the formulation of herbicides for agricultural use
Mechanism of Action
These compounds act by mimicking the natural plant hormone auxin. They bind to auxin receptors in plants, leading to uncontrolled cell division and growth. This results in the disruption of normal plant growth processes, ultimately causing the death of the plant .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Similar in structure and function, used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another chlorophenoxy herbicide with similar applications.
Mecoprop: A related compound used for similar purposes.
Uniqueness
2-(2,4-Dichlorophenoxy)propanoic acid is unique due to its specific structural configuration, which allows it to be more effective in certain applications compared to other similar compounds .
Properties
CAS No. |
39389-74-7 |
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Molecular Formula |
C17H14Cl4O6 |
Molecular Weight |
456.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;2-(2,4-dichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Cl2O3.C8H6Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-5H,1H3,(H,12,13);1-3H,4H2,(H,11,12) |
InChI Key |
KYNIQGYTUILJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
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